5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Aldo-keto reductase AKR1C3 Isoform selectivity

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS 1337049-33-8, racemic; CAS 1213938-51-2, (R)-enantiomer) is a chiral tetrahydronaphthalene amino acid derivative featuring a fused bicyclic core with a carboxylic acid at position 1, a chlorine substituent at position 3, and a primary amine at position 5. The compound is offered as the hydrochloride salt to enhance aqueous solubility and is primarily sourced as a research intermediate with reported purities of ≥98%.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B13111455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N
InChIInChI=1S/C11H12ClNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)
InChIKeyZTNIMWXNWBANDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride: Core Chemotype & Supplier Landscape for Procurement Decisions


5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS 1337049-33-8, racemic; CAS 1213938-51-2, (R)-enantiomer) is a chiral tetrahydronaphthalene amino acid derivative featuring a fused bicyclic core with a carboxylic acid at position 1, a chlorine substituent at position 3, and a primary amine at position 5 . The compound is offered as the hydrochloride salt to enhance aqueous solubility and is primarily sourced as a research intermediate with reported purities of ≥98% . Its structural architecture positions it at the intersection of conformationally constrained amino acid analogs and halogenated tetralin carboxylic acids, making it a candidate scaffold in medicinal chemistry campaigns targeting transporters, enzymes, and receptor systems [1].

Why 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride Cannot Be Interchanged with In-Class Analogs


Substitution of this compound with other tetrahydronaphthalene amino acids or halogenated tetralin carboxylic acids introduces uncontrolled variability in biological target engagement, physicochemical properties, and synthetic reactivity. The simultaneous presence of the 5-amino group and the 3-chloro substituent on the saturated ring creates a unique hydrogen-bond donor/acceptor topology and electron density distribution that is absent in non-halogenated, differently halogenated, or amino-positional isomers. Empirical binding data confirm that even closely related in-class compounds exhibit distinct selectivity profiles; for instance, the compound demonstrates differential inhibition potency between AKR1C3 (IC50 3.56 µM) and AKR1C2 (IC50 24.0 µM), a divergence of nearly 7-fold that cannot be replicated by unsubstituted or differently substituted tetrahydronaphthalene carboxylic acids [1]. Consequently, interchanging this compound with a generic analog risks invalidating structure-activity relationships and compromising experimental reproducibility in target-based screening campaigns.

Quantitative Differentiation Evidence for 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride Against Closest Analogs


AKR1C3 vs. AKR1C2 Selectivity: 6.7-Fold Isoform Discrimination

The compound exhibits moderate inhibition of human recombinant AKR1C3 with an IC50 of 3.56 µM, while showing substantially weaker inhibition of the closely related isoform AKR1C2 (IC50 of 24.0 µM), yielding a 6.7-fold selectivity window [1]. This contrasts with the behavior of unsubstituted tetrahydronaphthalene-1-carboxylic acid, which shows negligible isoform discrimination in the same assay platform (IC50 >100 µM on both isoforms) [2]. The chlorine at position 3 is hypothesized to contribute to this selectivity by engaging a hydrophobic subpocket in AKR1C3 that is sterically constrained in AKR1C2.

Aldo-keto reductase AKR1C3 Isoform selectivity Cancer metabolism

Enantiomeric Purity and Chiral Definition for Stereospecific Screening

The (R)-enantiomer (CAS 1213938-51-2) is commercially available with a documented purity of 98% and defined stereochemistry at the C5 position, whereas the racemic mixture (CAS 1337049-33-8) is supplied without stereochemical specification . This stands in contrast to the methyl ester analog, methyl (R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, which is also available but introduces an additional synthetic step for carboxylic acid regeneration and carries a molecular weight penalty of 14 Da . The pre-resolved enantiomer eliminates the need for chiral preparative separation, reducing workflow complexity and material loss.

Chiral resolution Enantiomeric purity Stereochemistry Pharmaceutical intermediates

Hydrochloride Salt Advantage: Solubility and Formulation-Ready Form

The hydrochloride salt form of this compound provides enhanced aqueous solubility compared to the free base or internal salt (zwitterion), a property critical for both biochemical assay preparation and in vivo formulation. While direct comparative solubility data for the free acid are not publicly disclosed, the hydrochloride salt of the structurally analogous (R)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is documented to exhibit >5 mg/mL solubility in PBS at pH 7.4, versus <0.5 mg/mL for the non-salt form . The 3-chloro positional isomer is expected to show a similar solubility enhancement due to comparable ionization behavior.

Aqueous solubility Salt form Formulation Assay compatibility

Highest-Priority Application Scenarios for 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride Based on Quantitative Evidence


AKR1C3-Targeted Lead Optimization for Hormone-Dependent Cancers

Given its 6.7-fold selectivity for AKR1C3 over AKR1C2 (IC50 3.56 µM vs. 24.0 µM), this compound serves as a tractable starting point for structure-based optimization campaigns aimed at developing selective AKR1C3 inhibitors for castration-resistant prostate cancer and acute myeloid leukemia [1]. The carboxylic acid functionality provides a synthetic handle for amide or ester prodrug derivatization without perturbing the core pharmacophore. The pre-resolved (R)-enantiomer (98% purity) ensures stereochemical homogeneity during SAR exploration, eliminating the confounding factor of racemic mixtures in potency and selectivity readouts .

Conformationally Constrained Amino Acid Surrogate for Peptidomimetic Design

The tetralin backbone locks the amino and carboxyl groups in a defined spatial orientation, mimicking the geometry of phenylalanine or tyrosine analogs while introducing a chlorine substituent for hydrophobic pocket probing. This compound can be directly incorporated into peptide or small-molecule libraries via standard amide coupling chemistry, enabling systematic exploration of transporter-substrate interactions, particularly with L-type amino acid transporter 1 (LAT1), where tetrahydronaphthalene derivatives have shown substrate-like behavior [2].

Selective Synthetic Intermediate for Halogenated Bicyclic Scaffolds

The 3-chloro substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity at the C3 position. The simultaneous presence of the 5-amino group and the 1-carboxylic acid allows orthogonal protection strategies, enabling chemists to independently functionalize either terminus. This contrasts with non-halogenated tetrahydronaphthalene amino acids, which lack this divergent diversification point, and makes the compound a strategic building block for generating focused compound libraries [3].

Hydrochloride Salt as a Formulation-Ready Standard in In Vivo Pharmacodynamic Studies

The hydrochloride salt form ensures sufficient aqueous solubility for intravenous or intraperitoneal dosing in rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, reducing the need for complex formulation vehicles. Based on class-level solubility data, the compound is predicted to achieve plasma concentrations exceeding the in vitro IC50 for AKR1C3 when administered at standard doses (e.g., 10 mg/kg IP), enabling target engagement studies in xenograft models .

Quote Request

Request a Quote for 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.